2-Butanone, 4-(2-pyridinyl)-
CAS No.: 79476-33-8
Cat. No.: VC8000972
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79476-33-8 |
|---|---|
| Molecular Formula | C9H11NO |
| Molecular Weight | 149.19 g/mol |
| IUPAC Name | 4-pyridin-2-ylbutan-2-one |
| Standard InChI | InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-4,7H,5-6H2,1H3 |
| Standard InChI Key | HNIUYWFFFOHMMX-UHFFFAOYSA-N |
| SMILES | CC(=O)CCC1=CC=CC=N1 |
| Canonical SMILES | CC(=O)CCC1=CC=CC=N1 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
2-Butanone, 4-(2-pyridinyl)- (CAS 79476-33-8) is a ketone derivative where a pyridin-2-yl group is attached to the fourth carbon of a butan-2-one backbone . Its IUPAC name, 4-pyridin-2-ylbutan-2-one, reflects this connectivity. The molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 79476-33-8 | |
| IUPAC Name | 4-pyridin-2-ylbutan-2-one | |
| Molecular Formula | C₉H₁₁NO | |
| SMILES | CC(=O)CCC1=CC=CC=N1 | |
| InChIKey | HNIUYWFFFOHMMX-UHFFFAOYSA-N | |
| ChemSpider ID | 15178037 |
Structural Features
The molecule consists of a butan-2-one core (a four-carbon chain with a ketone group at position 2) linked to a pyridin-2-yl ring at the terminal carbon. The pyridine ring introduces aromaticity and potential sites for hydrogen bonding or coordination chemistry. Computational models confirm a planar pyridine ring and a flexible aliphatic chain, allowing conformational variability .
Synthesis and Reactivity
Reactivity Profile
The ketone group at position 2 of the butanone backbone is electrophilic, enabling nucleophilic additions (e.g., Grignard reactions). The pyridine ring’s nitrogen can participate in coordination chemistry or act as a weak base. In related compounds, such as 4-(3-pyridyl)-4-oxobutyl adducts, the oxobutyl chain undergoes hydrolysis or alkylation, suggesting potential instability under acidic or basic conditions .
The compound’s hydrophilic-lipophilic balance suggests miscibility with organic solvents like ethanol or acetone, while limited water solubility is expected due to the pyridine moiety .
Toxicological Considerations
Data specific to 4-(pyridin-2-yl)butan-2-one are lacking, but its structural analog 2-butanone (methyl ethyl ketone) causes neurotoxicity and respiratory irritation at high concentrations . The pyridine ring may introduce additional hazards, such as DNA alkylation or enzyme inhibition, as seen in POB-adduct-forming compounds .
Table 3: Toxicity Comparison with Analogues
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